molecular formula C15H13F2N3O B4345914 3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

Cat. No.: B4345914
M. Wt: 289.28 g/mol
InChI Key: AZUMNNIZNFPCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a difluoromethyl group, a methoxyphenyl group, and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core.

    Functional Group Introduction: The difluoromethyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions using appropriate reagents such as difluoromethyl halides and methoxyphenyl halides.

    Methylation: The final step involves the methylation of the pyrazolo[1,5-a]pyrimidine core using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the difluoromethyl group, converting it to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or methoxyphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various halides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Methylated derivatives.

    Substitution: Compounds with different functional groups replacing the original substituents.

Scientific Research Applications

3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(trifluoromethyl)-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 7-(difluoromethyl)-5-(3-methoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine

Uniqueness

3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER stands out due to the specific positioning of the difluoromethyl and methoxyphenyl groups, which confer unique chemical properties and biological activities. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-(difluoromethyl)-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O/c1-9-6-14-18-12(8-13(15(16)17)20(14)19-9)10-4-3-5-11(7-10)21-2/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUMNNIZNFPCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 2
3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 3
3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 6
3-[7-(DIFLUOROMETHYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.